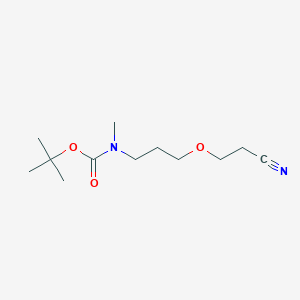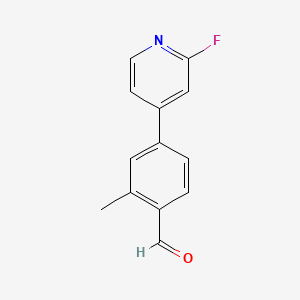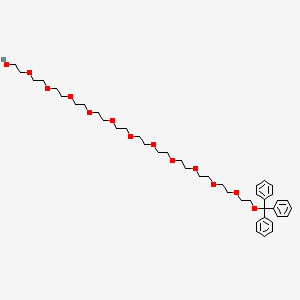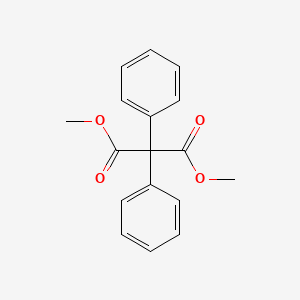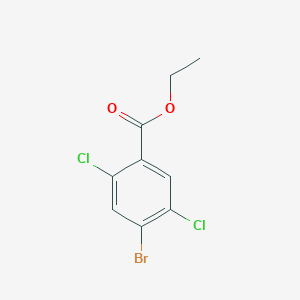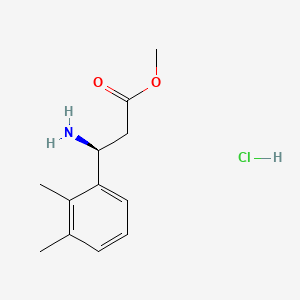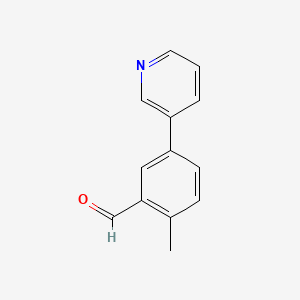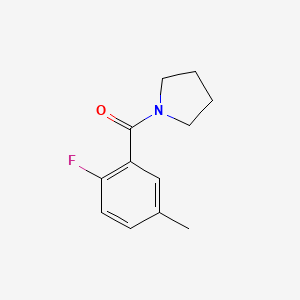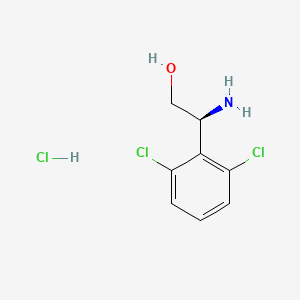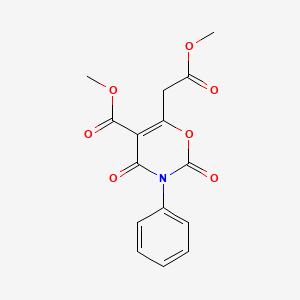
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to the oxadiazole ring via a chlorobenzyl group.
準備方法
The synthesis of 3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base to form the desired chlorobenzyl-substituted oxadiazole.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the chlorobenzyl-substituted oxadiazole reacts with morpholine to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can be compared with other similar compounds, such as:
2-(2-Chlorobenzyl)-1,3,4-oxadiazole: This compound has a similar structure but with a different oxadiazole ring.
3-(2-Chlorobenzyl)-1,2,4-triazole: This compound features a triazole ring instead of an oxadiazole ring.
5-(2-Chlorobenzyl)-1,2,4-oxadiazole: This compound lacks the morpholine ring and has a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
特性
分子式 |
C13H14ClN3O2 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
3-[5-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-4-2-1-3-9(10)7-12-16-13(17-19-12)11-8-18-6-5-15-11/h1-4,11,15H,5-8H2 |
InChIキー |
AJXSIPFGFSXZRB-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2=NOC(=N2)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




